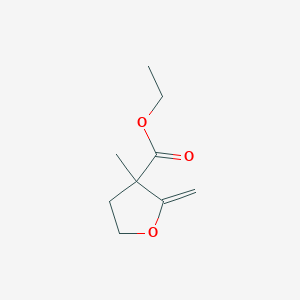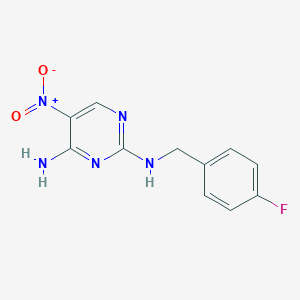
N2-(4-fluorobenzyl)-5-nitropyrimidine-2,4-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N2-(4-fluorobenzyl)-5-nitropyrimidine-2,4-diamine” is a complex organic compound. It contains a pyrimidine ring which is a six-membered ring with two nitrogen atoms and four carbon atoms. The pyrimidine ring in this compound is substituted with a nitro group at the 5-position and amino groups at the 2 and 4-positions. Additionally, a 4-fluorobenzyl group is attached to the nitrogen at the 2-position .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the formation of the pyrimidine ring, followed by the introduction of the nitro, amino, and 4-fluorobenzyl groups .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various spectroscopic techniques, such as nuclear magnetic resonance (NMR) spectroscopy . Fluorine-19 NMR can provide a wealth of molecular structure information as well as its associated chemical environment .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The nitro group could potentially be reduced to an amino group, and the fluorobenzyl group could undergo various reactions depending on the conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be predicted based on its structure. For example, the presence of the fluorobenzyl group could potentially increase its lipophilicity, which could affect its solubility and distribution in the body .Applications De Recherche Scientifique
Antitumor and Antifolate Activity
Compounds related to N2-(4-fluorobenzyl)-5-nitropyrimidine-2,4-diamine have been synthesized and evaluated for their activity as inhibitors of dihydrofolate reductase from different organisms, such as Pneumocystis carinii and Toxoplasma gondii, and for their antitumor properties. These compounds exhibited potent inhibitory activity and demonstrated significant antitumor activity with minimal toxicity in certain cases, underscoring their potential in cancer therapy (Robson et al., 1997).
Larvicidal Activity
A series of pyrimidine derivatives, including those related to N2-(4-fluorobenzyl)-5-nitropyrimidine-2,4-diamine, were synthesized and evaluated for their larvicidal activity. These compounds showed significant activity against third instar larvae, suggesting their potential use in controlling harmful insect populations (Gorle et al., 2016).
Material Science and Polymer Chemistry
In material science, derivatives of N2-(4-fluorobenzyl)-5-nitropyrimidine-2,4-diamine have been explored for their applications in creating new polyimides with promising properties for electronics applications. These materials exhibited excellent thermal stability, low moisture absorption, and properties that suggest their suitability as next-generation materials for various technological applications (Feiring et al., 1993).
Safety And Hazards
Orientations Futures
The future research directions for this compound could include further studies to elucidate its synthesis, properties, and potential applications. For example, it could be studied for its potential use as a pharmaceutical compound, or its properties could be further investigated using advanced analytical techniques .
Propriétés
IUPAC Name |
2-N-[(4-fluorophenyl)methyl]-5-nitropyrimidine-2,4-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FN5O2/c12-8-3-1-7(2-4-8)5-14-11-15-6-9(17(18)19)10(13)16-11/h1-4,6H,5H2,(H3,13,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWJSRZUEGWNDPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC2=NC=C(C(=N2)N)[N+](=O)[O-])F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N2-(4-fluorobenzyl)-5-nitropyrimidine-2,4-diamine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

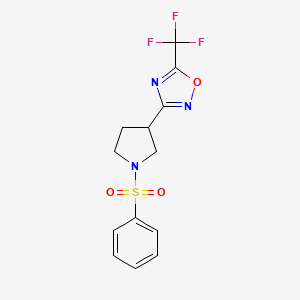
![4-Tert-butyl-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzamide](/img/structure/B2765804.png)
![2-[4-(2-Methylbutan-2-yl)cyclohexyl]propan-1-ol](/img/structure/B2765806.png)
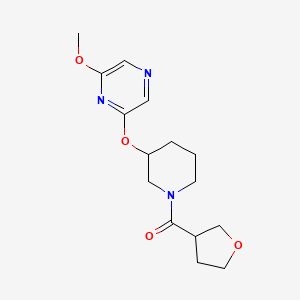
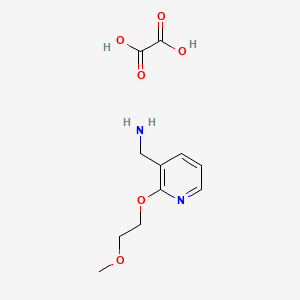
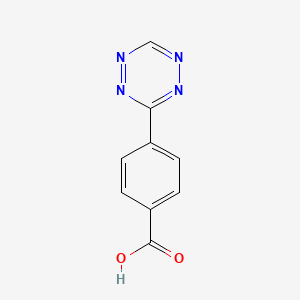
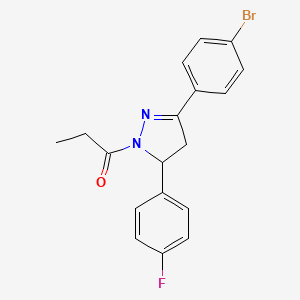
![methyl 2-[9-(3,5-dimethylphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate](/img/structure/B2765817.png)
![4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methoxyphenyl)phthalazin-1(2H)-one](/img/structure/B2765818.png)
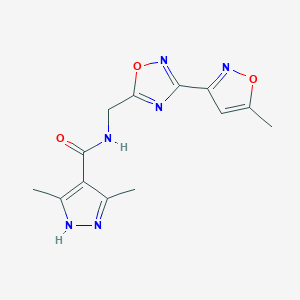
![2-[(E)-2-(2,4-difluorophenyl)hydrazono]-4,4,4-trifluoro-3-oxobutanoic acid](/img/structure/B2765822.png)
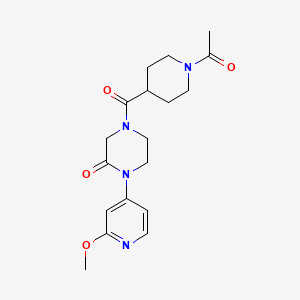
![[(2S,3S)-4-methyl-3-phenylmorpholin-2-yl]methanamine](/img/no-structure.png)
